molecular formula C11H17Cl2N3O B1441890 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride CAS No. 1220037-91-1

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride

Cat. No.: B1441890
CAS No.: 1220037-91-1
M. Wt: 278.18 g/mol
InChI Key: CHAWALJANHOLOB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride emerged from the broader historical progression of nicotinamide derivative research that began in the early 20th century. The foundational work on nicotinamide compounds can be traced to the period between 1935 and 1937, when nicotinamide itself was first discovered and characterized. This discovery represented a crucial milestone in vitamin B3 research and established the chemical framework for subsequent derivative development.

The systematic exploration of chlorinated nicotinamide derivatives gained momentum during the latter half of the 20th century, as researchers recognized the potential for halogen substitution to modify the biological and chemical properties of the parent nicotinamide structure. The incorporation of chlorine atoms at the 2-position of the pyridine ring became a particularly attractive synthetic target due to the electron-withdrawing properties of the halogen substituent, which could potentially enhance the compound's reactivity and biological activity.

The specific development of dimethylamino-substituted derivatives represents a more recent advancement in the field, building upon earlier work with simpler nicotinamide modifications. Research into 2-chloronicotinamides derived from nicotinic acid has demonstrated excellent herbicidal activity against certain plant species, with some compounds exhibiting activity at concentrations as low as 100 micromolar. This finding provided crucial validation for the continued exploration of chlorinated nicotinamide derivatives and their potential applications.

The synthetic methodology for preparing such compounds has evolved significantly, with modern approaches incorporating green chemistry principles and continuous-flow technology. Recent developments have demonstrated the successful synthesis of nicotinamide derivatives using environmentally friendly catalysts such as Novozym 435 from Candida antarctica, achieving high product yields ranging from 81.6 to 88.5 percent under optimized reaction conditions.

Nomenclature and Classification

This compound belongs to the broader chemical classification of pyridine carboxamide derivatives, specifically within the nicotinamide subfamily. The systematic nomenclature reflects the compound's structural complexity, incorporating multiple functional groups that define its chemical behavior and potential applications.

The compound is officially designated with the molecular formula C11H17Cl2N3O, reflecting the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of the hydrochloride salt form is 278.18 daltons, distinguishing it from the free base form which exhibits a molecular weight of approximately 241.72 daltons.

Alternative nomenclature systems classify this compound under various identifiers, including the Chemical Abstracts Service number 1220037-91-1. The systematic International Union of Pure and Applied Chemistry name emphasizes the 2-chloro substitution on the pyridine ring and the N-[3-(dimethylamino)propyl] modification of the carboxamide functionality.

From a structural classification perspective, this compound represents a hybrid molecule combining several important pharmacophoric elements. The nicotinamide core provides the fundamental pyridine-3-carboxamide structure that is characteristic of vitamin B3 derivatives. The 2-chloro substitution introduces electron-withdrawing properties that can significantly alter the compound's electronic distribution and reactivity profile. The N-[3-(dimethylamino)propyl] side chain contributes basic nitrogen functionality that can participate in hydrogen bonding and ionic interactions.

The following table summarizes the fundamental chemical identifiers and classification parameters:

Parameter Value
Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18 g/mol
Chemical Abstracts Service Number 1220037-91-1
Simplified Molecular Input Line Entry System O=C(NCCCN(C)C)C1=C(Cl)N=CC=C1.[H]Cl
International Chemical Identifier Key ZZGIOUHJZRAVSA-UHFFFAOYSA-N
Chemical Family Pyridine carboxamide derivatives
Subfamily Chlorinated nicotinamide derivatives

Significance in Pyridine-Based Chemical Research

The significance of this compound within pyridine-based chemical research extends across multiple dimensions of scientific investigation, encompassing both fundamental structural chemistry and applied pharmaceutical research. This compound exemplifies the successful integration of multiple functional modifications within a single molecular framework, demonstrating how strategic chemical design can enhance the properties of naturally occurring vitamin derivatives.

Within the broader context of pyridine nucleotide research, this compound represents an important advancement in understanding how structural modifications can influence biological activity and chemical reactivity. Pyridine nucleotides serve crucial roles as electron carriers, enzyme substrates, and redox regulators in biological systems. The development of synthetic analogues such as this compound provides researchers with valuable tools for investigating these fundamental biological processes.

The compound's structural features position it as a particularly valuable research tool for studying enzyme-substrate interactions and receptor binding mechanisms. The dimethylamino functionality introduces basic nitrogen centers that can participate in ionic interactions with biological targets, while the chlorine substitution modifies the electronic properties of the pyridine ring system. This combination of features makes the compound suitable for structure-activity relationship studies aimed at understanding how chemical modifications influence biological activity.

Recent research has demonstrated the importance of nicotinamide derivatives in protecting biological barriers, particularly the blood-brain barrier, against oxidative stress. Studies have shown that certain nicotinamide derivatives can effectively reduce reactive oxygen species production and restore cellular antioxidant systems. The structural features present in this compound suggest potential applications in similar neuroprotective research.

The compound also holds significance in the development of synthetic methodologies for pyridine-based pharmaceuticals. The successful synthesis of such structurally complex molecules requires sophisticated chemical transformations, and the methodologies developed for their preparation often find broader applications in medicinal chemistry. The incorporation of both chlorine substitution and dimethylamino functionality demonstrates advanced synthetic capabilities that can be adapted for the preparation of other therapeutically relevant compounds.

In terms of structure-activity relationships, this compound provides insights into how multiple functional group modifications can work synergistically to enhance desired properties while maintaining the fundamental biological activity associated with the nicotinamide core structure. The electron-withdrawing effect of the chlorine substituent can influence the compound's interaction with enzymatic targets, while the basic dimethylamino group can enhance cellular uptake and tissue distribution.

The following table summarizes key research applications and significance factors:

Research Area Significance Factor Potential Applications
Enzyme Interaction Studies Modified electronic properties Structure-activity relationship investigations
Receptor Binding Research Enhanced binding affinity Pharmacological target identification
Synthetic Methodology Complex structural framework Template for derivative synthesis
Biological Barrier Protection Neuroprotective potential Blood-brain barrier research
Pharmaceutical Development Improved drug-like properties Lead compound optimization

Properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.ClH/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12;/h3,5-6H,4,7-8H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAWALJANHOLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloronicotinoyl Chloride Intermediate

A common preparatory step involves converting nicotinic acid derivatives into the corresponding acid chloride, which is more reactive for amide bond formation. This is typically achieved by reaction with thionyl chloride (SOCl₂):

Step Reagents & Conditions Description
1 Nicotinic acid + Thionyl chloride (SOCl₂) Reflux for 3 hours; removal of excess SOCl₂ by distillation
2 Resulting 2-chloronicotinoyl chloride Used directly in next amide coupling step

This method is supported by protocols where nicotinoyl chloride is synthesized as a distillation residue and then dissolved in dry dichloromethane at low temperature (0 °C) to prepare for amidation.

Amidation with 3-(Dimethylamino)propyl Amine

The amide bond formation between 2-chloronicotinoyl chloride and 3-(dimethylamino)propyl amine is typically conducted under controlled conditions to avoid side reactions:

Step Reagents & Conditions Description
1 2-Chloronicotinoyl chloride + 3-(dimethylamino)propyl amine Dropwise addition in dry dichloromethane at 0 °C
2 Triethylamine (Et₃N) Added as acid scavenger to neutralize HCl formed
3 Stirring at room temperature for 3 hours, then 1 hour at 40 °C Ensures complete reaction
4 Filtration and purification Product crystallized from ethanol

This approach ensures high purity and yield of the nicotinamide derivative with the desired substitution pattern.

Alternative Coupling Using Carbodiimide Chemistry

An alternative to acid chloride intermediates is the direct coupling of nicotinic acid with amines using carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC∙HCl) in the presence of hydroxybenzotriazole (HOBt):

Step Reagents & Conditions Description
1 Nicotinic acid + HOBt in DMF, cooled in ice bath Activates carboxyl group
2 Addition of 3-(dimethylamino)propyl amine and EDC∙HCl in DMF Stirred for 5 hours at room temperature
3 Pouring into ice water to precipitate product Product washed and crystallized from ethanol

This method avoids the use of corrosive thionyl chloride and can be advantageous for sensitive substrates or scale-up.

Formation of Hydrochloride Salt

The final step often involves converting the free base amide into its hydrochloride salt to improve stability and solubility:

Step Reagents & Conditions Description
1 Treatment of free base with HCl gas or aqueous HCl Formation of hydrochloride salt
2 Isolation by filtration or crystallization Yields stable hydrochloride salt form

This step is standard for amines with basic nitrogen atoms such as the dimethylamino group.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Notes
Acid Chloride Route Nicotinic acid, SOCl₂, 3-(dimethylamino)propyl amine, Et₃N Reflux SOCl₂ 3h; amidation at 0 °C to 40 °C High reactivity, good yields Requires handling corrosive SOCl₂
Carbodiimide Coupling Nicotinic acid, EDC∙HCl, HOBt, 3-(dimethylamino)propyl amine Stir 5h at room temp in DMF Mild conditions, avoids acid chloride Suitable for sensitive substrates
Hydrochloride Salt Formation Free base amide + HCl gas or aqueous HCl Room temperature Improves solubility and stability Final step for pharmaceutical grade

Detailed Research Findings and Notes

  • The acid chloride method is a classical and widely used approach for nicotinamide derivatives, providing a straightforward route with well-established protocols.
  • Carbodiimide coupling offers a milder alternative, useful when the acid chloride intermediate is unstable or difficult to isolate.
  • The reaction conditions such as temperature control during amidation are critical to avoid side reactions and to maximize yield.
  • Purification typically involves crystallization from ethanol or similar solvents, which also helps in obtaining the hydrochloride salt form.
  • The hydrochloride salt form is preferred in pharmaceutical contexts due to improved handling and formulation properties.
  • No significant alternative methods such as palladium-catalyzed coupling or other heterocyclic ring modifications have been reported specifically for this compound, though related nicotinamide derivatives have been synthesized using palladium catalysis under reflux and inert atmosphere.
  • The literature emphasizes the importance of dry and inert conditions (argon atmosphere) during sensitive steps to prevent hydrolysis or decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinamides, amines, and coupled products with extended carbon chains.

Scientific Research Applications

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino propyl chain enhances its binding affinity, while the nicotinamide moiety interacts with the active site of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved.

Comparison with Similar Compounds

SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride)

  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Core Structure: 4-Hydroxyquinoline-2-carboxamide.
  • Key Differences: The aromatic core is a hydroxyquinoline rather than a chloronicotinamide, introducing a hydroxyl group that may enhance hydrogen bonding or alter electronic properties. Higher molecular weight (309.79 g/mol vs. ~277.91 g/mol for the target compound) could influence pharmacokinetics, such as absorption or half-life. Potential applications may involve modulation of the kynurenine pathway, as suggested by ’s title referencing "Opposite Effects of Kynur," though mechanistic details are unspecified .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂.
  • Core Structure : Phthalimide with a chlorine substituent at position 3 and an N-phenyl group.
  • Key Differences: Lacks the dimethylaminopropyl chain and hydrochloride salt, reducing aqueous solubility. Primarily used in polymer synthesis (e.g., polyimide monomers), contrasting with the pharmaceutical focus of the target compound .

2-(Diisopropylamino)ethyl Chloride Hydrochloride

  • Molecular Formula : C₈H₁₈ClN·HCl.
  • Core Structure: Chloroethylamine with diisopropylamino and hydrochloride groups.
  • Key Differences :
    • Shorter alkyl chain (ethyl vs. propyl) and bulkier isopropyl substituents may reduce flexibility and alter reactivity.
    • Likely serves as a synthetic intermediate rather than a bioactive molecule, highlighting divergent applications .

10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride

  • Molecular Formula : C₁₈H₂₁ClN₂O·HCl.
  • Core Structure: Acridinone tricycle with a dimethylaminopropyl chain.
  • Used as a reference standard in pharmaceutical analysis, suggesting regulatory or quality-control roles .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Applications
2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide HCl C₁₁H₁₆ClN₃O·HCl Nicotinamide 2-Cl, 3-(dimethylamino)propyl Potential pharmaceuticals (e.g., kinase inhibitors)
SzR-105 C₁₅H₂₀ClN₃O₂ 4-Hydroxyquinoline 4-OH, 3-(dimethylamino)propyl Kynurenine pathway modulation (hypothesized)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide 3-Cl, N-phenyl Polymer synthesis
2-(Diisopropylamino)ethyl chloride HCl C₈H₁₈ClN·HCl Chloroethylamine Diisopropylamino, Cl Synthetic intermediate
10-[3-(Dimethylamino)propyl]acridin-9(10H)-one HCl C₁₈H₂₁ClN₂O·HCl Acridinone 3-(dimethylamino)propyl Pharmaceutical reference standard

Physicochemical and Pharmacokinetic Insights

  • Solubility: Hydrochloride salts enhance water solubility for all amine-containing compounds. The acridinone derivative’s tricyclic core may reduce solubility compared to the target’s simpler structure .
  • Bioavailability: The dimethylaminopropyl chain in the target compound and SzR-105 likely improves membrane permeability, a key advantage over the non-ionizable phthalimide .

Biological Activity

2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy and safety profiles.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological functions, which suggests potential applications in treating psychiatric disorders.

Biological Activity Overview

Biological Activity Description
Anticancer Effects Exhibits selective cytotoxicity against various cancer cell lines, promoting apoptosis.
Neuroprotective Effects Modulates neurotransmitter systems, showing promise for conditions like schizophrenia.
Antimicrobial Properties Demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Anticancer Research :
    • A study demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.
  • Neurological Studies :
    • In animal models, the compound was shown to reduce symptoms associated with schizophrenia by modulating dopamine receptor activity. This finding supports further investigation into its use as a neurotherapeutic agent.
  • Toxicological Assessments :
    • Safety evaluations indicated that while the compound is effective at therapeutic doses, higher concentrations resulted in hepatotoxicity and adverse hematological changes, underscoring the need for careful dosage optimization.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects on cell metabolism and growth observed.
  • High Doses : Toxic effects including cell death and tissue damage can occur, necessitating careful monitoring during therapeutic applications.

Metabolic Pathways

The compound undergoes hepatic metabolism, involving cytochrome P450 enzymes that lead to the formation of various metabolites. Understanding these pathways is crucial for predicting pharmacokinetics and potential toxicity.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For hydrochloride salts, elemental analysis (EA) for Cl⁻ content is critical to verify stoichiometry .
  • Data Interpretation : Compare retention times in HPLC with reference standards. NMR signals should align with expected chemical shifts for the dimethylamino, chloro-nicotinamide, and propyl moieties.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for ≥15 minutes .
  • Storage : Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the amide bond .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloronicotinoyl chloride with 3-(dimethylamino)propylamine in anhydrous dichloromethane, followed by hydrochlorination with HCl gas. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Optimization : Use excess amine (1.2–1.5 equivalents) to drive the reaction to completion. Purify the final product via recrystallization from ethanol/ethyl acetate .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity in aqueous vs. organic phases?

  • Mechanistic Insight : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, facilitating biological assays. In organic solvents (e.g., DMSO), the compound remains protonated, limiting nucleophilic attack on the chloro-nicotinamide group .
  • Experimental Design : Compare solubility in PBS (pH 7.4) vs. DMSO using UV-Vis spectroscopy. Reactivity can be assessed via stability studies under varying pH (3–10) .

Q. What strategies mitigate contradictions in biological activity data arising from batch-to-batch variability?

  • Methodology : Implement stringent quality control (QC) protocols:

  • Purity : Ensure ≥98% purity via HPLC.
  • Counterion Verification : Use ion chromatography (IC) to confirm HCl stoichiometry.
  • Bioactivity Normalization : Express activity data relative to a well-characterized reference batch .
    • Case Study : Inconsistent antifungal activity of Propamocarb Hydrochloride (structurally analogous) was resolved by standardizing synthesis conditions and storage humidity .

Q. How can researchers evaluate the compound’s potential as a monomer for functional polymer synthesis?

  • Methodology : Employ reversible addition-fragmentation chain-transfer (RAFT) polymerization. Use azobisisobutyronitrile (AIBN) as the initiator and a chain-transfer agent (CTA) like 2-cyano-2-propyl dodecyl trithiocarbonate. Monitor polymerization kinetics via ¹H NMR .
  • Advanced Analysis : Size-exclusion chromatography (SEC) for molecular weight distribution and cytotoxicity assays (e.g., MTT) to assess biocompatibility of resulting polymers .

Q. What are the mechanistic implications of the dimethylamino-propyl group in drug-target interactions?

  • Hypothesis Testing : The tertiary amine may facilitate pH-dependent membrane permeability or act as a hydrogen-bond donor. Conduct molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51 for Propamocarb analogs) .
  • Validation : Compare binding affinities of the hydrochloride salt vs. free base using surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride
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2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.